1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol
CAS No.: 305347-51-7
Cat. No.: VC6339099
Molecular Formula: C12H16N2O
Molecular Weight: 204.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305347-51-7 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.273 |
| IUPAC Name | 1-(1-propylbenzimidazol-2-yl)ethanol |
| Standard InChI | InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3 |
| Standard InChI Key | BQEPXLVACKZRHK-UHFFFAOYSA-N |
| SMILES | CCCN1C2=CC=CC=C2N=C1C(C)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol consists of a benzimidazole core—a bicyclic system merging benzene and imidazole rings—with two functional modifications:
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A propyl group (-CH₂CH₂CH₃) attached to the nitrogen atom at position 1 of the imidazole ring.
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An ethanol moiety (-CH₂CH₂OH) at the 2-position of the benzimidazole system.
The IUPAC name, 1-(1-propylbenzimidazol-2-yl)ethanol, reflects this substitution pattern. The stereochemistry of the ethanol group remains unspecified in available literature, suggesting racemic synthesis in reported preparations .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 305347-51-7 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.273 g/mol |
| InChI | InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3 |
| SMILES | CCCN1C2=CC=CC=C2N=C1C(C)O |
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via condensation reactions common to benzimidazole preparations . A plausible pathway involves:
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Formation of Benzimidazole Core: Reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
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N-Alkylation: Introduction of the propyl group using 1-bromopropane or similar alkylating agents.
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Ethanol Substituent Addition: Grignard reaction or nucleophilic substitution to install the hydroxethyl group.
Table 2: Representative Synthetic Conditions
Optimization Strategies
Recent advances in solvent-free synthesis (e.g., using ammonium acetate as a catalyst) improve atom economy and reduce waste, achieving yields >80% for related imidazoles . Microwave-assisted methods could further enhance reaction efficiency for this compound.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited due to hydrophobic benzimidazole core; enhanced by ethanol’s hydroxyl group.
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LogP: Estimated at 2.1–2.5 (moderate lipophilicity), favoring membrane permeability .
Table 3: Predicted Physicochemical Data
| Property | Value | Method |
|---|---|---|
| LogP | 2.3 ± 0.2 | ChemAxon Prediction |
| Water Solubility | 1.2 mg/mL (25°C) | ALOGPS |
| pKa | 5.8 (imidazole NH) | SPARC Calculator |
Biological Activity and Applications
Material Science Applications
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Coordination Chemistry: The ethanol group may act as a ligand for transition metals, enabling catalytic or sensing applications.
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Polymer Modification: Incorporation into epoxy resins to enhance thermal stability.
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